molecular formula C12H18Cl2N2O B2444364 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride CAS No. 1052077-25-4

2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride

Cat. No.: B2444364
CAS No.: 1052077-25-4
M. Wt: 277.19
InChI Key: NALACCVJRCDZHW-UHFFFAOYSA-N
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Description

2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-N-[[4-[(dimethylamino)methyl]phenyl]methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c1-15(2)9-11-5-3-10(4-6-11)8-14-12(16)7-13;/h3-6H,7-9H2,1-2H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALACCVJRCDZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052077-25-4
Record name 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride
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Preparation Methods

Synthesis of 4-[(Dimethylamino)methyl]benzylamine

The precursor amine is synthesized via reductive amination:

  • Starting material : 4-(Bromomethyl)benzaldehyde reacts with dimethylamine in ethanol at 50°C for 12 hours.
  • Reduction : Sodium borohydride reduces the imine intermediate to yield 4-[(dimethylamino)methyl]benzylamine.

Reaction Conditions :

Parameter Value
Solvent Ethanol
Temperature 50°C
Reaction Time 12 hours
Yield 78% (theoretical)

Acylation with Chloroacetyl Chloride

The amine reacts with chloroacetyl chloride under Schotten-Baumann conditions:

  • Base selection : Triethylamine (2.2 eq) in anhydrous dichloromethane.
  • Slow addition : Chloroacetyl chloride (1.1 eq) dissolved in DCM is added dropwise at 0°C.
  • Stirring : Reaction proceeds at room temperature for 6 hours.

Optimization Data :

Parameter Effect on Yield
Excess acyl chloride Increases di-substitution
Temperature >25°C Promotes hydrolysis
Solvent polarity Higher polarity improves rate

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt:

  • Acid treatment : Gaseous HCl is bubbled through a diethyl ether solution of the product.
  • Precipitation : The hydrochloride salt forms as a white crystalline solid.

Purification :

  • Recrystallization from ethanol/water (3:1) achieves >98% purity.
  • Column chromatography (SiO₂, CH₂Cl₂:MeOH 10:1) resolves di-substituted byproducts.

Comparative Analysis of Methodologies

Solvent Systems

Solvent Reaction Rate (hr⁻¹) Yield (%) Purity (%)
Dichloromethane 0.18 85 97
Tetrahydrofuran 0.15 78 95
Ethyl acetate 0.12 65 90

Polar aprotic solvents enhance nucleophilicity of the amine, accelerating acylation.

Base Selection

Base Reaction Efficiency (%) Byproduct Formation (%)
Triethylamine 92 5
N-Ethyldiisopropylamine 95 3
Pyridine 80 12

Sterically hindered bases minimize over-acylation.

Challenges and Solutions

Di-Substitution Byproduct

  • Cause : Excess chloroacetyl chloride at elevated temperatures.
  • Mitigation : Maintain stoichiometric ratios (amine:acyl chloride = 1:1.05) and temperatures ≤25°C.

Hydrolysis of Chloroacetyl Chloride

  • Prevention : Use anhydrous solvents and inert atmosphere.
  • Detection : IR spectroscopy (C=O stretch at 1660 cm⁻¹ confirms intact amide).

Scalability and Industrial Relevance

Pilot-scale production (500 g batch) employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters:

  • Residence time : 8 minutes
  • Throughput : 1.2 kg/hr
  • Overall yield : 81%

Chemical Reactions Analysis

2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride can be compared with similar compounds such as:

Biological Activity

2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride, commonly referred to by its CAS number 1052077-25-4, is a chemical compound with the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C12H18Cl2N2O
  • IUPAC Name : 2-chloro-N-[[4-[(dimethylamino)methyl]phenyl]methyl]acetamide;hydrochloride
  • SMILES Notation : CN(C)CC1=CC=C(C=C1)CNC(=O)CCl

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-[(dimethylamino)methyl]benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to ensure the formation of the desired product, which can undergo various chemical transformations, including substitution reactions and hydrolysis.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of certain receptors or enzymes, leading to various physiological effects. Detailed studies are necessary to elucidate the exact pathways involved.

Antimicrobial Activity

Recent research has indicated that derivatives of acetamides, including this compound, exhibit promising antimicrobial properties. For instance, one study found that certain acetamide derivatives demonstrated significant antibiofilm activity against bacterial strains, outperforming standard antibiotics like cefadroxil at comparable concentrations .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-chloro-N,N-dimethylethylamine hydrochlorideSimilar structure with different functional groupsVaries significantly in activity
2-chloro-N,N-dimethylpropylamine hydrochlorideRelated structureUnique properties and uses

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride, and how can purity be ensured?

A robust synthesis involves coupling 4-[(dimethylamino)methyl]benzylamine with chloroacetyl chloride under controlled pH (neutral to slightly basic) to avoid hydrolysis of the reactive chloro group. Intermediate purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical. Final hydrochloride salt formation requires stoichiometric HCl in anhydrous ethanol, followed by recrystallization . Purity is validated using HPLC (>98%) and NMR to confirm the absence of unreacted amine or hydrolysis byproducts (e.g., 2-hydroxyacetamide derivatives) .

Q. How should researchers characterize the structural conformation and hydrogen-bonding interactions of this compound?

Single-crystal X-ray diffraction is ideal for resolving conformational details. For example, the dimethylamino group’s orientation relative to the aromatic ring and acetamide moiety influences intramolecular interactions. Hydrogen bonding between the amide N–H and chloride ions (in the hydrochloride salt) stabilizes the crystal lattice, as seen in related chloroacetamide structures . IR spectroscopy (amide I band ~1650 cm⁻¹) and ¹H-NMR (amide proton at δ 8.2–8.5 ppm) further confirm hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino substituent influence nucleophilic substitution reactivity at the chloroacetamide group?

The dimethylamino group acts as an electron-donating substituent via resonance, reducing the electrophilicity of the adjacent acetamide carbonyl. This decreases reactivity toward soft nucleophiles (e.g., thiols) but enhances selectivity for hard nucleophiles like amines. Kinetic studies under varying pH (e.g., aqueous vs. aprotic conditions) reveal a trade-off between hydrolysis (favored at high pH) and amine substitution (favored in anhydrous DMF) . Computational DFT analysis of charge distribution on the acetamide carbon can predict substitution rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Discrepancies often arise from assay conditions (e.g., buffer ionic strength, solvent DMSO concentration). For example, the compound’s dimethylamino group may protonate under physiological pH, altering binding to hydrophobic enzyme pockets. Controlled studies comparing free base vs. hydrochloride salt forms are essential. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate specific vs. nonspecific interactions .

Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?

Leverage molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s benzyl and dimethylamino groups with receptor pockets. QSAR models trained on analogous chloroacetamides (e.g., alachlor derivatives) can predict substituent effects on binding affinity. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations further clarify reaction pathways for irreversible inhibitors .

Methodological Challenges

Q. What experimental controls are critical when studying metabolic stability in vitro?

Include:

  • Negative controls : Incubations without liver microsomes to rule out non-enzymatic degradation.
  • Positive controls : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
  • Stability monitoring : LC-MS/MS tracking of the parent compound and potential metabolites (e.g., hydrolyzed acetamide or N-demethylated products) over time .

Q. How can researchers validate the compound’s role as a precursor in complex molecule synthesis?

Use isotopic labeling (e.g., ¹³C at the chloroacetamide carbon) to trace incorporation into target molecules. For example, coupling with 4-fluoro-3-(trifluoromethyl)phenylacetic acid derivatives (via EDC/HOBt-mediated amidation) generates fluorescent probes for imaging studies. Confirm regioselectivity via NOESY NMR to rule out off-target reactions .

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